2-Bromo-5-fluorobenzotrifluoride

Catalog No.
S666531
CAS No.
40161-55-5
M.F
C7H3BrF4
M. Wt
243 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzotrifluoride

CAS Number

40161-55-5

Product Name

2-Bromo-5-fluorobenzotrifluoride

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF4

Molecular Weight

243 g/mol

InChI

InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H

InChI Key

AIDVAZGOACECLJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Br
  • Intermediate in Organic Synthesis

    Due to the presence of a reactive bromine group and a fluorine atom, 2-Bromo-5-fluorobenzotrifluoride can act as a building block in the synthesis of more complex molecules. The bromo group can be readily substituted for other functional groups through various reactions, while the fluorine atom can influence the reactivity and properties of the final product []. A patent describes a multi-step synthesis utilizing 2-Bromo-5-fluorobenzotrifluoride as an intermediate to obtain a desired pharmaceutical intermediate [].

  • Study of Fluorine Chemistry

    The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. 2-Bromo-5-fluorobenzotrifluoride, with its multiple fluorine substitutions, can serve as a model compound for studying the impact of fluorine on properties like bond strength, lipophilicity (fat solubility), and reactivity.

2-Bromo-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7_7H3_3BrF4_4. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring that also contains three trifluoromethyl groups. This compound is notable for its good solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceuticals .

Currently, there is no documented information on the specific mechanism of action of 2-Bromo-5-fluorobenzotrifluoride in biological systems.

  • Potential Toxicity: Aromatic halides can be toxic upon inhalation, ingestion, or skin contact.
  • Corrosivity: Fluorine can be corrosive, so proper handling with gloves and eye protection is advisable.
, including:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for the synthesis of a variety of derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group, facilitating further transformations.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, which is useful in synthesizing complex organic molecules.

While specific biological activities of 2-bromo-5-fluorobenzotrifluoride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of halogens can enhance biological activity, making this compound a candidate for further pharmacological studies .

The synthesis of 2-bromo-5-fluorobenzotrifluoride typically involves several steps:

  • Nitration: Starting from m-fluorobenzotrifluoride, nitration is performed using a mixture of nitric acid and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride.
  • Reduction: The nitro group is then reduced to an amino group using a catalytic hydrogenation method involving Raney nickel.
  • Bromination: Finally, bromination is achieved through diazotization using cuprous bromide and hydrobromic acid, yielding the target compound with high purity and yield .

Several compounds share structural similarities with 2-bromo-5-fluorobenzotrifluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-fluorobenzotrifluorideBromine at position 2, fluorine at position 4Different substitution pattern affecting reactivity
3-Bromo-5-fluorobenzotrifluorideBromine at position 3Altered electronic properties due to position
2-Chloro-5-fluorobenzotrifluorideChlorine instead of brominePotentially different biological activity due to halogen substitution

These compounds demonstrate variations in their reactivity and biological properties due to differences in halogen substitution patterns. The unique combination of bromine and fluorine in 2-bromo-5-fluorobenzotrifluoride contributes to its distinct chemical behavior compared to its analogs.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-fluorobenzotrifluoride

Dates

Modify: 2023-08-15

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